

MRS-1191 off-target effects to consider

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Compound of Interest		
Compound Name:	MRS-1191	
Cat. No.:	B7772452	Get Quote

Technical Support Center: MRS-1191

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **MRS-1191**. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MRS-1191?

MRS-1191 is a potent and selective antagonist for the human A3 adenosine receptor. It acts as a competitive antagonist at this receptor.

Q2: How selective is **MRS-1191** for the A3 adenosine receptor over other adenosine receptor subtypes?

MRS-1191 has demonstrated high selectivity for the human A3 adenosine receptor. For instance, it shows high selectivity against the human A1 adenosine receptor. While comprehensive screening data against all adenosine receptor subtypes is not extensively published, its reputation in the scientific community is that of a selective A3 antagonist.

Q3: Are there any known off-target effects of MRS-1191?

Direct and comprehensive off-target screening data for MRS-1191 is limited in publicly available literature. However, MRS-1191 belongs to the 1,4-dihydropyridine chemical class.







This class of compounds is known to interact with targets other than their primary intended target. Therefore, researchers should be aware of potential off-target effects common to dihydropyridines.

Q4: What are the potential off-target effects associated with the dihydropyridine structure of MRS-1191?

The 1,4-dihydropyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1][2] Potential off-target effects to consider for any dihydropyridine, including **MRS-1191**, include:

- L-type Calcium Channels: This is the most well-known target for many dihydropyridine compounds, where they typically act as blockers.[3][4][5][6]
- Other Ion Channels: Interactions with potassium and sodium channels have also been reported for some dihydropyridines.[1]
- G-Protein Coupled Receptors (GPCRs): Some dihydropyridines have shown activity at other GPCRs, such as α1-adrenergic and serotonin (5-HT) receptors.[7]
- Metabolizing Enzymes: Dihydropyridines can interact with cytochrome P-450 enzymes, which could lead to drug-drug interactions.
- Antioxidant Activity: Some 1,4-dihydropyridine derivatives have been shown to possess antioxidant properties.[8][9][10][11]

It is crucial to note that the specific off-target profile of **MRS-1191** has not been fully characterized, and the above are potential considerations based on its chemical class.

Troubleshooting Guide



Observed Experimental Issue	Potential Cause (Off-Target Effect)	Recommended Troubleshooting Steps
Unexpected changes in intracellular calcium levels unrelated to A3 receptor signaling.	L-type Calcium Channel Blockade: MRS-1191, being a dihydropyridine, may be causing blockade of L-type calcium channels, a common off-target effect for this class of compounds.[3][4][5][6]	1. Use a structurally unrelated A3 antagonist as a negative control to see if the effect persists. 2. Test a known L-type calcium channel blocker (e.g., nifedipine) in your experimental system to see if it phenocopies the effect of MRS-1191. 3. Perform concentration-response curves for MRS-1191 to determine if the calcium-related effects occur at concentrations significantly different from those required for A3 receptor antagonism.
Alterations in membrane potential or neuronal excitability.	Interaction with other ion channels: Dihydropyridines have been reported to interact with potassium and sodium channels.[1]	1. Use specific inhibitors for potassium or sodium channels to see if they can block the unexpected effects of MRS-1191. 2. Employ electrophysiological techniques (e.g., patch-clamp) to directly measure the effects of MRS-1191 on relevant ion channel currents in your cells of interest.
Unexplained physiological responses in tissues known to express adrenergic or serotonergic receptors.	Activity at other GPCRs: The dihydropyridine scaffold has been associated with activity at α1-adrenergic and serotonin receptors.[7]	1. Include selective antagonists for α1-adrenergic and serotonin receptors in your experiments to determine if they can reverse the observed effects of MRS-1191. 2. Test the effect of MRS-1191 in cell



		lines that express these receptors but lack the A3 adenosine receptor.
Variability in experimental results when co-administering other compounds.	Inhibition of Cytochrome P-450 Enzymes: Dihydropyridines can inhibit metabolizing enzymes, potentially altering the concentration and effect of other drugs.[2]	1. Review the metabolic pathways of any co-administered compounds. 2. If possible, measure the metabolic stability of the co-administered drug in the presence and absence of MRS-1191 using liver microsomes or other relevant in vitro systems.

Data on MRS-1191 Affinity

Parameter	Value	Receptor	Reference
Ki	31.4 nM	Human A3 Adenosine Receptor	Not explicitly cited in snippets
КВ	92 nM	Human A3 Adenosine Receptor	Not explicitly cited in snippets

Note: While specific citations for these values were not found in the provided search snippets, they are commonly referenced in vendor and pharmacology databases for **MRS-1191**.

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Competitive Antagonism

This protocol is a generalized procedure based on the description of experiments conducted with **MRS-1191**.

- Cell Culture and Membrane Preparation:
 - Culture HEK-293 cells stably expressing the human A3 adenosine receptor.

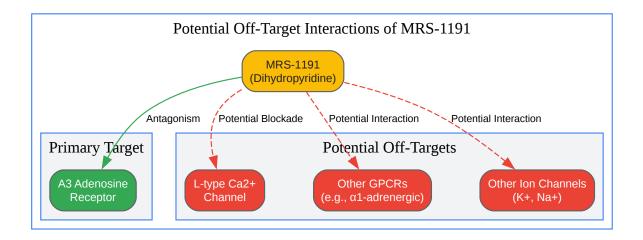


- Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cell debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in an appropriate assay buffer.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation.
 - Add a fixed concentration of the radioligand, such as [1251]AB-MECA (a high-affinity A3 agonist).
 - Add increasing concentrations of MRS-1191.
 - To determine non-specific binding, add a high concentration of a non-labeled A3 agonist (e.g., IB-MECA) to a separate set of wells.
 - Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
- Detection and Analysis:
 - Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer.
 - Measure the radioactivity retained on the filters using a gamma counter.
 - Analyze the data using non-linear regression to determine the IC₅₀ of **MRS-1191**. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results with MRS-1191.





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Caption: Potential primary and off-target interactions of MRS-1191.

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